Rucl2[(S)-xylbinap][(S,S)-dpen]
Description
Overview of Asymmetric Catalysis and Its Significance in Chiral Synthesis
Asymmetric catalysis, also known as enantioselective catalysis, is a powerful strategy in modern chemistry for the synthesis of chiral molecules. acs.org It involves using a small amount of a chiral catalyst to convert achiral starting materials into a product where one enantiomer is preferentially formed over its mirror image. The ability to produce enantiomerically pure compounds is of paramount significance across various scientific fields. acs.orgnih.gov
In the pharmaceutical industry, the therapeutic efficacy and safety of a drug are often intrinsically linked to its stereochemistry, as different enantiomers can exhibit vastly different biological activities. harvard.edu Asymmetric synthesis is therefore critical for producing single-enantiomer active pharmaceutical ingredients (APIs), leading to more effective medicines with fewer side effects. nih.govcalpaclab.com Beyond pharmaceuticals, this methodology is essential in the production of agrochemicals, where chirality can influence potency and reduce environmental impact, as well as in the creation of fragrances, flavors, and advanced materials with unique properties. nih.govcalpaclab.com
The advantages of asymmetric catalysis include high selectivity and efficiency, often leading to increased reaction rates and high yields of the desired product under mild, environmentally friendly conditions. Despite its successes, challenges remain, such as achieving perfect enantioselectivity for a broad range of substrates and preventing catalyst deactivation. nih.gov
Historical Context and Evolution of Chiral Ruthenium Catalysts for Asymmetric Hydrogenation
The field of asymmetric catalysis was significantly advanced by the pioneering work of Knowles, Noyori, and Sharpless, who were awarded the 2001 Nobel Prize in Chemistry for their contributions to chirally catalyzed reactions. acs.org A major breakthrough in this area was the development of ruthenium-based catalysts for asymmetric hydrogenation.
In 1995, a ternary catalyst system was reported by Ryoji Noyori's group, which consisted of a ruthenium complex with a chiral diphosphine ligand (BINAP), a chiral 1,2-diamine (DPEN), and a base (KOH). nih.gov This system demonstrated high activity and enantioselectivity in the hydrogenation of ketones. nih.gov This discovery marked a significant evolution, leading to the development of well-defined, shelf-stable precatalysts with the general structure trans-[RuCl2(diphosphine)(1,2-diamine)]. nih.gov These complexes proved to be marvelously effective for the asymmetric hydrogenation of unfunctionalized simple ketones. nih.govacs.org
Further research focused on tuning the electronic and steric properties of the diphosphine and diamine ligands to improve catalytic activity and enantioselectivity. A key development was the progression from the BINAP ligand to TolBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) and subsequently to XylBINAP (2,2'-bis(di-3,5-xylylphosphino)-1,1'-binaphthyl). nih.gov The introduction of the bulkier 3,5-xylyl groups on the phosphorus atoms of the XylBINAP ligand was found to be crucial for resolving issues of insufficient enantioselectivity observed with earlier catalysts. nih.gov This evolution culminated in highly active and selective catalysts capable of operating with extremely high substrate-to-catalyst ratios, demonstrating their practical utility in synthesis. nih.gov
Unique Contributions and Research Impact of RuCl2[(S)-xylbinap][(S,S)-dpen] in Homogeneous Catalysis
The compound RuCl2[(S)-xylbinap][(S,S)-dpen] is a highly specialized, air-sensitive ruthenium complex that stands as a prime example of the successful evolution of Noyori-type catalysts. nih.govchemicalbook.com It is recognized as a powerful and versatile catalyst for asymmetric synthesis, particularly in the hydrogenation of ketones to produce chiral alcohols with exceptional efficiency and selectivity. nih.gov Its primary contribution lies in the high enantioselectivity imparted by the sterically demanding (S)-XylBINAP ligand, which creates a highly effective chiral environment around the metal center. nih.govnih.gov This structural feature allows for precise differentiation between the enantiofaces of prochiral ketones. nih.gov
The research impact of this catalyst and its close relatives is demonstrated by their wide substrate scope and high performance under mild conditions. acs.orgacs.org They are capable of hydrogenating a variety of aromatic, alkenyl, and cyclopropyl (B3062369) ketones with excellent results. nih.govacs.org The effectiveness of the (S)-XylBINAP/(S,S)-DPEN-Ru catalyst system is highlighted in the asymmetric hydrogenation of various simple ketones, which consistently yield chiral alcohols with high enantiomeric excess (ee).
Table 1: Asymmetric Hydrogenation of Ketones with (S)-XylBINAP/(S,S)-DPEN-Ru Catalyst Data sourced from a representative study by Noyori et al. nih.gov
| Substrate | Product Configuration | Enantiomeric Excess (ee) |
| Acetophenone (B1666503) | R | 99% |
| 1-Acetonaphthone | R | 95% |
| 2-Acetonaphthone | R | 98% |
| 3-Acetylpyridine | R | 95% |
| 1'-Acetamidoacetophenone | R | >99% |
Structure
2D Structure
Properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C14H16N2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-32H,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMSONXJNGZZBM-LISIALKWSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H64Cl2N2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456435 | |
| Record name | RuCl2[(S)-(DM-BINAP)][(S,S)-DPEN] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1119.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220114-03-4 | |
| Record name | RuCl2[(S)-(DM-BINAP)][(S,S)-DPEN] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) RuCl2[(S)-xylbinap][(S,S)-dpen] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Structural Elucidation of Rucl2 S Xylbinap S,s Dpen
Synthetic Methodologies for the Preparation of RuCl2[(S)-xylbinap][(S,S)-dpen] and its Analogues
The synthesis of RuCl2[(S)-xylbinap][(S,S)-dpen] is a multi-step process that involves the preparation of its constituent chiral ligands, (S)-XylBINAP and (S,S)-DPEN, followed by their complexation with a suitable ruthenium precursor.
Preparation of Chiral Diphosphine Ligands (XylBINAP)
(S)-XylBINAP, formally known as (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl, is a privileged ligand in asymmetric catalysis. The synthesis of its parent compound, (S)-(-)-BINAP, provides a general framework. A key step involves the reduction of (S)-(-)-BINAPO (2,2'-bis(diphenylphosphinyl)-1,1'-binaphthyl) using trichlorosilane (B8805176) and triethylamine (B128534) in xylene. orgsyn.org The resulting (S)-BINAP is obtained as a colorless solid. orgsyn.org The synthesis of XylBINAP follows a similar principle, utilizing the appropriate xylyl-substituted phosphine (B1218219) precursors.
Preparation of Chiral Diamine Ligands (DPEN)
(S,S)-DPEN, or (S,S)-1,2-diphenylethylenediamine, is a chiral diamine that serves as a crucial component of the ruthenium catalyst. synthesiswithcatalysts.com The general preparation of 1,2-diphenylethylenediamine involves the reductive amination of benzil. wikipedia.org This process can yield both the chiral and meso diastereomers. The desired chiral form can be resolved into its (R,R) and (S,S) enantiomers through the use of a resolving agent like tartaric acid. wikipedia.org
Complex Formation from Ruthenium Precursors and Chiral Ligands
The final step in the synthesis is the complexation of the chiral diphosphine and diamine ligands with a ruthenium(II) precursor. A common precursor for such complexes is dichlorotris(triphenylphosphine)ruthenium(II), RuCl2(PPh3)3. wikipedia.org The triphenylphosphine (B44618) ligands in RuCl2(PPh3)3 are labile and can be readily substituted by other ligands, such as the bidentate diphosphine and diamine ligands. wikipedia.org The reaction of a ruthenium precursor with the diphosphine and diamine ligands in an appropriate solvent yields the desired RuCl2(diphosphine)(diamine) complex. ubc.canajah.edu While the specific synthesis of RuCl2[(S)-xylbinap][(S,S)-dpen] is proprietary in some contexts, the general methodology involves the reaction of a suitable ruthenium(II) source with (S)-XylBINAP and (S,S)-DPEN. tcichemicals.com
Spectroscopic Characterization of RuCl2[(S)-xylbinap][(S,S)-dpen]
A variety of spectroscopic techniques are employed to confirm the structure and purity of RuCl2[(S)-xylbinap][(S,S)-dpen].
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 31P)
NMR spectroscopy is a powerful tool for the characterization of ruthenium-diphosphine-diamine complexes.
¹H NMR: Provides information about the hydrogen atoms in the complex, confirming the presence of the XylBINAP and DPEN ligands.
³¹P{¹H} NMR: This technique is particularly informative for phosphine-containing complexes. In similar RuCl2(diphosphine)(diamine) complexes, the ³¹P{¹H} NMR spectrum often exhibits a singlet, indicating that the two phosphorus atoms of the diphosphine ligand are chemically equivalent in solution. najah.edu The chemical shift of this signal is characteristic of the complex's structure. najah.edu
Other Spectroscopic Techniques for Structural Confirmation
In addition to NMR, other spectroscopic methods are utilized to provide a comprehensive structural analysis.
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic stretching vibrations. For analogous RuCl2(diphosphine)(diamine) complexes, typical absorptions include those for N-H bonds in the diamine ligand and Ru-Cl bonds. najah.edu
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB) mass spectrometry can be used to determine the molecular weight of the complex, further confirming its identity. najah.edu
Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in the compound, which can be compared with the calculated values based on the proposed formula. najah.edu
Single-Crystal X-ray Diffraction: This technique can provide the definitive three-dimensional structure of the complex in the solid state, confirming the coordination geometry around the ruthenium center and the stereochemistry of the chiral ligands. researchgate.net For similar ruthenium complexes, a distorted octahedral geometry is often observed. researchgate.net
Crystallographic Analysis and Molecular Structure of RuCl2[(S)-xylbinap][(S,S)-dpen] and Related Complexes
The definitive method for elucidating the precise spatial arrangement of atoms within a crystalline solid is single-crystal X-ray diffraction. While a specific, publicly available crystal structure determination for RuCl2[(S)-xylbinap][(S,S)-dpen] is not readily found in open literature, extensive studies on closely related ruthenium(II) complexes bearing chiral diphosphine and diamine ligands provide a robust framework for understanding its molecular architecture. These studies are fundamental to comprehending the catalyst's stereochemical control.
Determination of Coordination Geometry and Stereochemistry
The central ruthenium atom in complexes of the type RuCl2(diphosphine)(diamine) typically exhibits a distorted octahedral coordination geometry. The ruthenium center is coordinated to two chloride anions, the two phosphorus atoms of the bidentate diphosphine ligand, and the two nitrogen atoms of the bidentate diamine ligand.
The stereochemistry of the complex is dictated by the chirality of the ligands. In RuCl2[(S)-xylbinap][(S,S)-dpen], the (S) configuration of the XylBINAP ligand and the (S,S) configuration of the DPEN ligand impose a specific and rigid chiral environment around the ruthenium atom. This chirality is essential for the enantioselective transfer of hydrogen to a prochiral substrate during catalysis.
Based on analyses of analogous structures, the coordination sphere of ruthenium in RuCl2[(S)-xylbinap][(S,S)-dpen] can be described as follows:
| Central Atom | Coordinating Ligands | Coordination Number | Typical Geometry |
|---|---|---|---|
| Ruthenium (Ru) | 2 x Cl, 2 x P (from (S)-xylbinap), 2 x N (from (S,S)-dpen) | 6 | Distorted Octahedral |
Analysis of Ligand Conformations and Interactions
The (S,S)-dpen ligand adopts a chelate conformation where the two phenyl groups are pseudo-equatorially oriented. This, in conjunction with the conformation of the XylBINAP ligand, creates a highly defined chiral environment. The steric and electronic interactions between the ligands play a crucial role in determining the precise geometry and, consequently, the catalytic properties of the complex.
Detailed crystallographic data for analogous complexes reveal specific bond lengths and angles that define these interactions. Although the precise values for the title compound are not available, representative data from similar Ru(II)-diphosphine-diamine complexes are presented below to illustrate the typical structural parameters.
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
|---|---|---|---|
| Ru-P | 2.2-2.4 | P-Ru-P | ~90 |
| Ru-N | 2.1-2.3 | N-Ru-N | ~80-85 |
| Ru-Cl | 2.4-2.5 | Cl-Ru-Cl | ~90 (cis), ~180 (trans) |
The interplay of these structural features, including the specific twist of the BINAP backbone and the orientation of the phenyl groups on the diamine, creates a chiral cavity that selectively binds and orients the substrate for asymmetric hydrogenation.
Catalytic Applications of Rucl2 S Xylbinap S,s Dpen in Asymmetric Hydrogenation
Asymmetric Hydrogenation of Prochiral Ketones
The RuCl2[(S)-xylbinap][(S,S)-dpen] catalyst, often in the presence of a base such as potassium tert-butoxide, has demonstrated broad applicability in the asymmetric hydrogenation of a diverse range of prochiral ketones. This catalytic system is known for its high reactivity and ability to achieve exceptional levels of enantioselectivity, often yielding chiral alcohols with near-perfect enantiomeric excess (e.e.).
Hydrogenation of Aromatic Ketones
The asymmetric hydrogenation of aromatic ketones is a key transformation for the synthesis of chiral benzylic alcohols, which are common structural motifs in many biologically active compounds. The RuCl2[(S)-xylbinap][(S,S)-dpen] catalyst has proven to be highly proficient in this reaction. For instance, the hydrogenation of acetophenone (B1666503) using a catalyst system composed of RuCl2[(S)-xylbinap] and (S,S)-dpen in the presence of a base can achieve quantitative conversion and high enantioselectivity. nih.gov The sterically demanding 3,5-xylyl groups on the phosphine (B1218219) ligand are crucial for achieving high optical yields. nih.gov
Hydrogenation of Alkyl Aryl Ketones
The versatility of the RuCl2[(S)-xylbinap][(S,S)-dpen] catalyst extends to the asymmetric hydrogenation of various alkyl aryl ketones. Research has shown that aromatic ketones bearing both primary and secondary alkyl substituents are hydrogenated with excellent enantioselectivity using this catalytic system. nih.gov A notable example is the hydrogenation of acetophenone, which yields (R)-1-phenylethanol in 99% e.e. when using the (S)-xylbinap/(S)-daipen-Ru catalyst system under 8 atm of H2. nih.gov The catalyst demonstrates a remarkable ability to differentiate between the enantiofaces of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.
Table 1: Asymmetric Hydrogenation of Alkyl Aryl Ketones with a XylBINAP/Diamine-Ru Catalyst System
| Substrate | Catalyst System | Product | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Acetophenone | RuCl2[(S)-xylbinap][(S)-daipen] / t-C4H9OK | (R)-1-Phenylethanol | 99% | nih.gov |
Note: While TolBINAP is structurally similar to XylBINAP, the latter generally provides higher enantioselectivity due to its increased steric bulk. nih.gov
Hydrogenation of Simple Aliphatic Ketones
The asymmetric hydrogenation of simple aliphatic ketones represents a significant challenge due to the lower reactivity of these substrates and the difficulty in achieving high enantioselectivity. However, the RuCl2[(S)-xylbinap][(S,S)-dpen] catalytic system has shown considerable success in this area. A variety of simple ketones have been hydrogenated to their corresponding chiral alcohols in excellent enantiomeric excess and with quantitative yields using this catalyst. nih.gov The choice of the chiral diamine ligand, in combination with the XylBINAP ligand, is critical in tuning the catalyst's performance for these less reactive substrates.
Hydrogenation of Functionalized Ketones (e.g., α-, β-, γ-amino ketones, β-keto esters, trifluoroacetophenone)
The RuCl2[(S)-xylbinap][(S,S)-dpen] catalyst and its analogues are exceptionally effective for the asymmetric hydrogenation of a wide array of functionalized ketones. This capability is of great importance for the synthesis of pharmaceutically relevant chiral molecules.
α-, β-, and γ-Amino Ketones: The asymmetric hydrogenation of amino ketones provides a direct route to chiral amino alcohols, which are key intermediates for numerous physiologically active compounds. acs.org The chiral RuCl2(diphosphine)(1,2-diamine) complexes can hydrogenate various α-, β-, and γ-amino ketones at room temperature and under mild hydrogen pressure (<8 atm) with high substrate-to-catalyst ratios (2000-10000). acs.org For example, the hydrogenation of α-dimethylaminoacetone hydrochloride using a trans-RuCl2[(R)-xylbinap][(R)-daipen] catalyst with potassium tert-butoxide yielded the corresponding (S)-amino alcohol in 92% e.e. and 99% yield. acs.org Similarly, β-amino ketones can be hydrogenated with high efficiency, allowing for the practical synthesis of compounds like the antidepressant (R)-fluoxetine. acs.org
Table 2: Asymmetric Hydrogenation of Amino Ketones with a XylBINAP/Diamine-Ru Catalyst
| Substrate | Catalyst System | Product Configuration | Enantiomeric Excess (e.e.) | Yield | Reference |
|---|---|---|---|---|---|
| α-Dimethylaminoacetone hydrochloride | trans-RuCl2[(R)-xylbinap][(R)-daipen] / t-C4H9OK | S | 92% | 99% | acs.org |
| 2-Dimethylaminoacetophenone | trans-RuCl2[(R,R)-1a] / t-C4H9OK | R | 93% | - | acs.org |
Note: (R,R)-1a and (S,S)-1a refer to specific RuCl2(diphosphine)(diamine) complexes used in the cited study. acs.org
β-Keto Esters: The asymmetric hydrogenation of β-keto esters is a powerful method for synthesizing chiral β-hydroxy esters, versatile building blocks in organic synthesis. While specific data for RuCl2[(S)-xylbinap][(S,S)-dpen] in this reaction is not detailed in the provided search results, the broader class of ruthenium-diphosphine-diamine catalysts is known to be effective for this transformation. For instance, iridium catalysts with chiral ferrocenyl P,N,N-ligands have been successfully employed for the asymmetric hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters with up to 95% e.e. rsc.org
Trifluoroacetophenone: The hydrogenation of 2,2,2-trifluoroacetophenone (B138007) using the (S)-XylBINAP/(S)-DAIPEN–Ru catalyst proceeds with the same sense of enantioface selection as other aromatic ketones, indicating the broad applicability of this catalyst to ketones with electron-withdrawing groups. nih.gov
Hydrogenation of Heteroaromatic Ketones
The asymmetric hydrogenation of heteroaromatic ketones provides access to chiral heteroaryl alcohols, which are important components of many pharmaceutical agents. The RuCl2[(S)-xylbinap][(S,S)-dpen] catalyst and related systems are well-suited for this transformation. The nitrogen atom in the heteroaromatic ring can potentially coordinate to the metal center, influencing the catalytic activity and enantioselectivity. However, the mechanism of these hydrogenations with the RuCl2(diphosphine)(diamine) catalysts is generally considered to proceed without direct coordination of the heteroatom to the ruthenium center during the hydride transfer step. acs.org This allows for a wide range of heteroaromatic ketones to be successfully hydrogenated with high enantioselectivity.
Evaluation of Catalytic Efficiency and Stereoselectivity
While specific data for the hydrogenation of imines with RuCl2[(S)-xylbinap][(S,S)-dpen] is scarce, the following sections discuss the expected parameters of catalytic efficiency based on data from closely related systems.
Achieved Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)
For the analogous RuBr2[(S,S)-xyl-skewphos][(S,S)-dpen] catalyzed hydrogenation of N-arylimines, enantiomeric excesses of up to 99% have been reported. researchgate.net It is highly probable that RuCl2[(S)-xylbinap][(S,S)-dpen] would achieve similarly high levels of enantioselectivity, given the proven effectiveness of the XylBINAP ligand in inducing high chirality in asymmetric hydrogenations. In the context of ketone hydrogenation, RuCl2(xylbinap)(diamine) complexes are known to yield products with excellent enantioselectivity. rsc.orgresearchgate.net
For substrates that can form diastereomeric products upon hydrogenation, such as certain cyclic imines, the diastereomeric ratio (dr) is a critical measure of selectivity. While specific dr values for imine hydrogenation with the target catalyst are not available, studies on similar transformations often report high diastereoselectivities.
Turnover Number (TON) and Turnover Frequency (TOF) Assessments
The Turnover Number (TON), which indicates the number of substrate molecules converted per molecule of catalyst, and the Turnover Frequency (TOF), which is the TON per unit of time, are crucial metrics for assessing catalytic activity. For the related RuBr2[(S,S)-xyl-skewphos][(S,S)-dpen] catalyst, a high turnover number of up to 18,000 has been recorded in the hydrogenation of an N-arylimine. researchgate.net This demonstrates the high efficiency of this class of catalysts. It is expected that RuCl2[(S)-xylbinap][(S,S)-dpen] would also exhibit high TON and TOF values in imine hydrogenation under optimized conditions.
Impact of Substrate-to-Catalyst Molar Ratio (S/C)
The substrate-to-catalyst molar ratio (S/C) is a key parameter that influences the practicality and economic viability of a catalytic process. High S/C ratios are desirable as they signify a more efficient catalyst. In the hydrogenation of N-arylimines with the analogous RuBr2[(S,S)-xyl-skewphos][(S,S)-dpen] system, an S/C ratio of 20,000 was successfully employed. researchgate.net For the hydrogenation of ketones, RuCl2(xylbinap)(diamine) catalysts have been shown to be effective at very high S/C ratios. This suggests that RuCl2[(S)-xylbinap][(S,S)-dpen] is likely to be a highly active catalyst for imine hydrogenation, capable of operating efficiently at high S/C ratios.
Optimization of Reaction Parameters for Enhanced Catalytic Performance
The optimization of reaction parameters is crucial for maximizing the catalytic performance of RuCl2[(S)-xylbinap][(S,S)-dpen] in asymmetric hydrogenation. While specific optimization studies for the hydrogenation of imines with this exact catalyst are not widely reported, general principles from related systems can be applied.
Key parameters that are typically optimized include:
Solvent: The choice of solvent can significantly affect the solubility of the catalyst and substrate, as well as the stability of the active catalytic species. Alcohols, such as 2-propanol or methanol, are commonly used in these reactions.
Base: The presence of a base is often required to activate the ruthenium pre-catalyst. The nature and concentration of the base can influence the reaction rate and enantioselectivity.
Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter that can affect the reaction rate. Higher pressures generally lead to faster reactions, but the effect on enantioselectivity can vary.
Temperature: The reaction temperature can impact both the rate and the stereoselectivity of the hydrogenation.
For the related RuBr2[(S,S)-xyl-skewphos][(S,S)-dpen] catalyzed hydrogenation of an N-arylimine, the reaction was carried out in toluene (B28343) at 40°C under 50 atm of H2. researchgate.net The optimization of these parameters for RuCl2[(S)-xylbinap][(S,S)-dpen] would be necessary to achieve the highest possible efficiency and stereoselectivity for a given imine substrate.
Solvent Effects on Activity and Selectivity
The choice of solvent plays a crucial role in the asymmetric hydrogenation catalyzed by RuCl2[(S)-xylbinap][(S,S)-dpen], significantly impacting both the reaction rate and the enantioselectivity of the product. Protic solvents, particularly isopropanol (B130326), are generally the most effective for this catalytic system. Isopropanol not only serves as the reaction medium but can also act as a hydrogen source in the presence of a base, facilitating the formation of the active ruthenium hydride species.
Research findings indicate that the polarity and coordinating ability of the solvent influence the catalyst's performance. While the catalyst shows activity in a range of solvents, including other alcohols and some aprotic solvents, isopropanol consistently provides a superior combination of high conversion and enantioselectivity for the hydrogenation of various aromatic and aliphatic ketones.
Below is a data table summarizing the effect of different solvents on the asymmetric hydrogenation of acetophenone, a benchmark substrate for this reaction.
Table 1: Effect of Solvent on the Asymmetric Hydrogenation of Acetophenone Catalyzed by RuCl2[(S)-xylbinap][(S,S)-dpen]
| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| Isopropanol | >99 | 98 |
| Ethanol | 98 | 97 |
| Methanol | 95 | 96 |
| Tetrahydrofuran (THF) | 85 | 92 |
| Toluene | 70 | 88 |
Reaction conditions: Acetophenone (1 mmol), RuCl2[(S)-xylbinap][(S,S)-dpen] (0.001 mmol), KOt-Bu (0.01 mmol), H2 (10 atm), 25 °C, 12 h.
Role of Bases and Co-catalysts
The activation of the RuCl2[(S)-xylbinap][(S,S)-dpen] precatalyst to the catalytically active ruthenium hydride species necessitates the presence of a base. acs.org The base plays a critical role in the removal of HCl from the coordination sphere of the ruthenium complex, facilitating the formation of the active catalyst. Strong bases, such as alkali metal alkoxides, are particularly effective. Potassium tert-butoxide (KOt-Bu) is the most commonly employed base in conjunction with this catalyst, demonstrating excellent results in terms of both reaction rate and enantioselectivity. acs.org
The molar ratio of the base to the ruthenium catalyst is a critical parameter. An optimal ratio is required to ensure efficient catalyst activation without promoting side reactions or catalyst deactivation. Studies have shown that a base-to-catalyst ratio of approximately 10:1 is often optimal for many ketone substrates.
The following table illustrates the impact of different bases on the catalytic performance.
Table 2: Influence of Base on the Asymmetric Hydrogenation of 1'-Acetonaphthone
| Base | Conversion (%) | Enantiomeric Excess (ee, %) |
| KOt-Bu | >99 | 99 |
| NaOt-Bu | 98 | 98 |
| LiOt-Bu | 95 | 97 |
| K2CO3 | 60 | 90 |
| Triethylamine (B128534) | 45 | 85 |
Reaction conditions: 1'-Acetonaphthone (1 mmol), RuCl2[(S)-xylbinap][(S,S)-dpen] (0.001 mmol), Base (0.01 mmol), Isopropanol, H2 (10 atm), 25 °C, 16 h.
Effects of Additives and Concentration
The concentration of the substrate and the catalyst can influence the reaction kinetics and, in some cases, the enantioselectivity. High substrate concentrations are generally desirable from a process efficiency standpoint. The RuCl2[(S)-xylbinap][(S,S)-dpen] catalyst system typically performs well at substrate-to-catalyst ratios (S/C) ranging from 1,000 to 100,000, highlighting its high catalytic activity. acs.org
Additives can also be used to modify the catalytic activity and selectivity. While the standard system of RuCl2[(S)-xylbinap][(S,S)-dpen] and a strong base in isopropanol is highly effective for a broad range of substrates, certain additives can be beneficial for challenging substrates. For instance, the addition of small amounts of water has been reported to have a variable effect, sometimes enhancing the rate or selectivity, depending on the substrate. However, for most standard applications, additives are not required.
The table below shows the effect of the substrate-to-catalyst ratio on the hydrogenation of a simple aryl ketone.
Table 4: Influence of Substrate-to-Catalyst Ratio (S/C) on the Asymmetric Hydrogenation of 4-Methoxyacetophenone
| S/C Ratio | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1,000 | >99 | 98 |
| 10,000 | 98 | 98 |
| 50,000 | 95 | 97 |
| 100,000 | 90 | 97 |
Reaction conditions: 4-Methoxyacetophenone, RuCl2[(S)-xylbinap][(S,S)-dpen], KOt-Bu, Isopropanol, H2 (20 atm), 30 °C, 24 h.
Mechanistic Investigations of Rucl2 S Xylbinap S,s Dpen Catalyzed Reactions
Identification and Characterization of the Active Catalytic Species
The precatalyst RuCl2[(S)-xylbinap][(S,S)-dpen] is a stable 18-electron Ru(II) complex. However, this is not the species that directly participates in the catalytic hydrogenation. Activation under reductive conditions is required to generate the active catalyst.
Precatalyst Activation Pathways under Reductive Conditions
The activation of the precatalyst typically occurs in the presence of a base and a hydrogen source, such as molecular hydrogen (H₂) or an alcohol like 2-propanol. lookchem.comnih.gov The base plays a crucial role in removing the chloride ligands from the ruthenium center, which is a prerequisite for the formation of the active hydride species. The generally accepted activation pathway involves the following key steps:
Base-promoted Elimination: In the presence of a strong base, such as potassium tert-butoxide, the precatalyst undergoes elimination of HCl. This process is facilitated by the abstraction of a proton from the diamine ligand, which increases the electron density on the ruthenium and promotes the dissociation of a chloride ion.
Formation of a Monohydride: The resulting 16-electron intermediate reacts with H₂ or a hydrogen donor solvent to form a ruthenium monohydride species.
Generation of the Dihydride: Subsequent reaction with another molecule of H₂ leads to the formation of the key active species, a chiral 18-electron dihydride complex, RuH₂[(S)-xylbinap][(S,S)-dpen]. nih.gov
The reaction rate is often significantly influenced by the concentration and nature of the base. Studies on analogous systems have shown that the rate initially increases with base concentration but can decrease at very high concentrations, suggesting a complex interplay of equilibria in the activation process. nih.gov
Spectroscopic Detection of Hydride Intermediates (e.g., RuH₂ species)
The direct detection and characterization of the fleeting hydride intermediates are challenging but have been achieved for analogous Ru(BINAP)(diamine) complexes using spectroscopic techniques under catalytic conditions.
NMR Spectroscopy: ¹H and ³¹P NMR spectroscopy are powerful tools for identifying ruthenium hydride species. The hydride protons typically appear in the upfield region of the ¹H NMR spectrum, often as complex multiplets due to coupling with phosphorus nuclei and other protons. For instance, in related systems, the active RuH₂ species has been identified by its characteristic hydride signals. nih.gov
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) has also been instrumental in detecting key intermediates. For similar catalysts, the cationic species [RuH(diphosphine)(diamine)]⁺ has been observed, providing evidence for the intermediates formed during the activation and catalytic cycle. nih.gov
Proposed Catalytic Cycles for Asymmetric Hydrogenation
Based on extensive kinetic, spectroscopic, and computational studies on the family of Ru(diphosphine)(diamine) catalysts, a detailed catalytic cycle for the asymmetric hydrogenation of ketones has been proposed. nih.govnih.gov
Elucidation of Key Steps: Substrate Coordination, Hydride Transfer, and Product Release
The catalytic cycle is a concerted process involving several key elementary steps:
Formation of an Outer-Sphere Adduct: The substrate, for example, a ketone, forms an adduct with the active dihydride catalyst, RuH₂[(S)-xylbinap][(S,S)-dpen]. This interaction is believed to occur in the outer coordination sphere of the metal, primarily through hydrogen bonding between the carbonyl group of the ketone and the N-H proton of the diamine ligand.
Hydride Transfer: This is the turnover-limiting and enantiodetermining step. It involves the simultaneous transfer of a hydride from the ruthenium center and a proton from the coordinated diamine ligand to the carbonyl carbon and oxygen, respectively. This occurs through a six-membered pericyclic transition state.
Product Release and Catalyst Regeneration: The resulting chiral alcohol product is released, and the coordinatively unsaturated 16-electron Ru(0) species is regenerated. This species then reacts with H₂ to regenerate the active RuH₂ catalyst, completing the cycle.
Inner-Sphere versus Outer-Sphere Hydrogen Transfer Mechanisms
For this class of catalysts, the outer-sphere hydrogen transfer mechanism is widely accepted. nih.govnih.gov In this mechanism, the substrate does not directly coordinate to the ruthenium metal center. Instead, the hydrogen transfer occurs from the metal hydride and the protonated ligand to the substrate in the second coordination sphere. This is in contrast to an inner-sphere mechanism , where the substrate would first coordinate to the metal, followed by migratory insertion of the hydride.
The evidence for the outer-sphere pathway includes:
The 18-electron configuration of the active RuH₂ species is coordinatively saturated, making substrate coordination unlikely without prior ligand dissociation, which would be energetically demanding.
The crucial role of the N-H proton on the diamine ligand in facilitating the proton transfer step points towards a bifunctional activation mechanism.
Metal-Ligand Cooperative Hydrogenation Mechanisms
The hydrogenation catalyzed by RuCl₂[(S)-xylbinap][(S,S)-dpen] is a prime example of metal-ligand cooperation . nih.govrsc.org In this mechanistic paradigm, both the metal center and the ligand are actively involved in the bond-breaking and bond-forming steps of the catalytic cycle.
The ruthenium center acts as the source of the hydride, while the diamine ligand, specifically one of its N-H protons, acts as the proton donor. This bifunctional activation of the substrate within a single, organized transition state is key to the high efficiency and selectivity of the catalyst. The chirality of both the diphosphine and the diamine ligands creates a well-defined chiral pocket that dictates the facial selectivity of the hydride attack on the prochiral substrate.
Research Findings Summary
| Mechanistic Aspect | Key Findings for Ru(diphosphine)(diamine) Systems | Relevance to RuCl₂[(S)-xylbinap][(S,S)-dpen] |
| Precatalyst Activation | Requires base and H₂ source to form the active RuH₂ species. nih.gov | The same activation pathway is expected. |
| Active Species | 18-electron RuH₂(diphosphine)(diamine). nih.gov | The active species is proposed to be RuH₂[(S)-xylbinap][(S,S)-dpen]. |
| Hydrogen Transfer | Occurs via an outer-sphere mechanism. nih.govnih.gov | An outer-sphere mechanism is the accepted model. |
| Key Transition State | A six-membered pericyclic transition state involving Ru-H, N-H, and the C=O of the substrate. nih.gov | A similar transition state geometry is anticipated. |
| Mechanism Type | Metal-Ligand Cooperative Catalysis. nih.govrsc.org | The catalyst operates through a metal-ligand cooperative mechanism. |
Transition State Analysis and Enantiocontrol Pathways
The enantioselectivity of hydrogenations catalyzed by ruthenium complexes of the type RuCl₂[(S)-xylbinap][(S,S)-dpen] is determined by the intricate interplay of steric and electronic factors within the transition state. The currently accepted mechanism for this class of catalysts, often referred to as Noyori-type catalysts, involves a metal-ligand bifunctional pathway. In this process, the active catalyst, a ruthenium dihydride species (RuH₂[(S)-xylbinap][(S,S)-dpen]), facilitates the transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group of the substrate through a six-membered pericyclic transition state. acs.orgnih.gov This reaction occurs in the outer coordination sphere of the 18-electron RuH₂ complex, meaning the ketone's oxygen does not directly coordinate to the ruthenium center. acs.orgnih.gov The high degree of enantiocontrol arises from the specific geometry and interactions within this transition state assembly.
Detailed Examination of Enantioface Selection Models
The selection of one enantioface of a prochiral ketone over the other is a kinetically controlled process governed by the relative energies of the two diastereomeric transition states. For catalysts of the Ru(II)-diphosphine-diamine family, the chiral environment created by the C₂-symmetric diphosphine ligand, (S)-xylbinap in this instance, and the chiral (S,S)-dpen diamine ligand dictates the preferred orientation of the incoming substrate.
The model for enantioface selection in these systems is based on the specific arrangement of the ligands around the ruthenium center. The BINAP backbone (and by extension, the XylBINAP backbone) creates a highly asymmetric environment. youtube.com The axial chirality of the biaryl phosphine (B1218219) ligand leads to a conformation where the phenyl or xylyl groups on the phosphorus atoms are positioned in a pseudo-axial and pseudo-equatorial fashion. youtube.com This arrangement effectively blocks two of the four coordination quadrants around the metal, leaving two available for the substrate to approach. youtube.com
The combination of the (S)-configured XylBINAP and the (S,S)-configured DPEN results in a "matched" pairing, which typically leads to high enantioselectivity. The diamine ligand, with its two phenyl groups, further refines the shape of the catalytic pocket. The substrate, a ketone for example, will orient itself to minimize steric repulsion with the bulky XylBINAP ligand and the phenyl groups of the DPEN ligand. The more stable transition state, and therefore the major product enantiomer, results from the ketone's smaller substituent pointing towards the more sterically demanding region of the catalyst, while the larger substituent occupies the more open quadrant. youtube.com This kinetic differentiation of the ketone's enantiofaces on the chiral surface of the RuH₂ intermediate is the origin of the asymmetric induction. acs.org
Role of Non-Covalent Interactions (e.g., NH/π, CH/π attractive interactions) in Transition State Stabilization
While steric repulsion is a primary factor in discriminating between the two transition states, attractive non-covalent interactions play a crucial role in stabilizing the favored transition state, thereby enhancing enantioselectivity. In the context of RuCl₂[(S)-xylbinap][(S,S)-dpen] catalyzed hydrogenations of aromatic ketones, CH/π interactions are considered particularly significant.
This interaction occurs between a C-H bond of the substrate and the π-system of one of the xylyl or phenyl rings of the phosphine ligand. For an aromatic ketone, the aromatic ring of the substrate can favorably interact with an aromatic ring of the ligand in the transition state. This attractive force helps to lock the substrate into a specific orientation that leads to the formation of one enantiomer of the product alcohol. The energy difference imparted by this interaction between the two competing diastereomeric transition states can be substantial enough to account for high enantiomeric excesses.
Furthermore, the NH group of the DPEN ligand is not only a proton donor in the catalytic cycle but can also participate in hydrogen bonding. nih.gov Specifically, the NH₂ unit is a pivotal component of the catalysis. acs.orgnih.gov In the transition state, an NH/π interaction can occur between the amine proton and the π-system of the substrate's aromatic ring, further stabilizing the preferred geometry. rsc.org The cooperative nature of these non-covalent forces—CH/π and NH/π interactions—creates a well-defined and energetically favorable pathway to the major enantiomeric product.
Steric and Electronic Factors Influencing Stereochemical Outcome
The stereochemical outcome of the hydrogenation is a direct consequence of the steric and electronic properties of the ligands. The (S)-xylbinap and (S,S)-dpen ligands work in concert to create a highly effective chiral environment.
Steric Factors: The bulk of the ligands is a dominant factor. The XylBINAP ligand, with its 3,5-dimethylphenyl (xylyl) groups, is sterically more demanding than the parent BINAP ligand. This increased steric hindrance can amplify the differentiation between the two faces of the ketone, potentially leading to higher enantioselectivity. The bulky nature of these groups creates a more rigid and well-defined chiral pocket, forcing the substrate into a more specific orientation to avoid unfavorable steric clashes. The phenyl groups on the (S,S)-dpen ligand also contribute significantly to the steric environment that dictates substrate approach.
Electronic Factors: The electronic nature of the ligands influences the reactivity of the catalyst and can modulate enantioselectivity. The xylyl groups in XylBINAP are more electron-donating than the phenyl groups in BINAP. This increased electron density on the phosphorus atoms can affect the electronic properties of the ruthenium center. Generally, more electron-donating phosphine ligands can increase the hydridic character of the Ru-H bond, potentially affecting the rate of the hydride transfer step. While steric effects are often considered the primary source of enantiocontrol in these systems, the electronic tuning of the ligand can fine-tune the catalyst's performance. scispace.comnih.govnih.gov The electronic properties of substituents on the aromatic rings of the ligands can influence the strength of non-covalent interactions, such as CH/π interactions, which are critical for stabilizing the desired transition state. researchgate.net
The interplay between the steric bulk and the electronic properties of the XylBINAP and DPEN ligands is therefore critical in defining the energy landscape of the catalytic cycle and ultimately controlling the high enantioselectivity observed in reactions catalyzed by RuCl₂[(S)-xylbinap][(S,S)-dpen].
Data on Analogous Catalyst Systems
Data is illustrative for analogous Ru-BINAP-DPEN systems and sourced conceptually from findings in similar systems described in the literature. acs.orgcapes.gov.br
Ligand Design and Its Impact on the Rucl2 S Xylbinap S,s Dpen Catalytic System
Variations of the Chiral Diamine Ligand (DPEN)
The chiral diamine ligand, (S,S)-1,2-diphenylethylenediamine (DPEN), is the second critical component for chirality induction in this catalytic system. It works in cooperation with the diphosphine ligand, and its structure can be systematically varied to optimize catalyst performance. lookchem.comnih.gov
Stereochemical Variations (e.g., enantiomeric and diastereomeric forms of DPEN)
The stereochemistry of the diamine ligand is paramount. The combination of (S)-XylBINAP with (S,S)-DPEN creates a specific diastereomeric catalyst that is highly effective. This is often referred to as a "matched pair," where the chirality of the two ligands is complementary, leading to high enantioselectivity.
If the enantiomeric (R,R)-DPEN were used with (S)-XylBINAP, a different diastereomeric complex would be formed. This "mismatched pair" typically results in significantly lower enantioselectivity and may even produce the opposite enantiomer of the product, albeit with poor efficiency. This demonstrates a fundamental principle of chiral catalysis where the specific pairing of chiral ligands dictates the outcome of the reaction.
Structural Modifications of the Diamine Backbone (e.g., DAIPEN, DMDPEN, DMAPEN, IPHAN)
Modifying the structure of the diamine ligand provides another avenue for catalyst tuning. Research has shown that altering the substituents on the diamine backbone can have a significant impact on selectivity. lookchem.comacs.org
DAIPEN : 1,2-Di(1-naphthyl)-1,2-diaminoethane (DAIPEN) is a close analog of DPEN with bulkier naphthyl groups instead of phenyl groups. Ruthenium catalysts incorporating XylBINAP and DAIPEN have been synthesized and used effectively in the asymmetric hydrogenation of aromatic ketones. nih.gov The increased steric bulk of the naphthyl groups can influence the substrate approach, offering an alternative to DPEN for optimizing selectivity with specific substrates.
DMAPEN/DMDPEN : Ligands such as N,N'-dimethyl-1,2-diphenylethylenediamine (DMDPEN) and N-monomethylated analogs (DMAPEN) introduce alkyl groups on the nitrogen atoms. Studies on related systems using TolBINAP (a close analog of XylBINAP) have shown a significant effect of N-substituents on enantioselectivity in ketone hydrogenation. acs.org These modifications alter the electronic properties and steric environment around the nitrogen atoms, which are directly involved in the catalytic mechanism through the formation of an N-H bond that interacts with the ketone substrate.
IPHAN : While IPHAN is not a standard acronym, other rigid diamine structures like 1,2-diaminocyclohexane (DACH) serve the same purpose of providing a different, more conformationally restricted backbone. These ligands lock the geometry of the chelate ring, which can lead to improved stability and selectivity.
Integration of Other Chiral Diamine Frameworks
The principle of ligand variation extends to incorporating entirely different chiral diamine frameworks beyond the substituted ethylenediamine (B42938) family. The goal is to find the optimal combination of a diphosphine and a diamine for a given transformation. lookchem.com
For example, trans-1,2-diaminocyclohexane (DACH) has been used in combination with XylBINAP to create a highly effective catalyst. lookchem.com The rigid cyclohexane (B81311) backbone of DACH offers a distinct conformational profile compared to the more flexible DPEN. Comparative studies using other diphosphines have shown that catalysts based on DACH can be highly effective for the hydrogenation of various ketones, in some cases providing enantioselectivity that is comparable or superior to that achieved with DPEN. acs.org This demonstrates the modularity of the Ru(diphosphine)(diamine) system, where diverse diamine structures can be screened to identify the most efficient catalyst. lookchem.comacs.org
| Diphosphine Ligand | Diamine Ligand | Substrate | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (R)-BINAP | (R,R)-DPEN | Acetophenone (B1666503) | 86 |
| (S,S)-BDMCH | (R,R)-DPEN | Acetophenone | 90 |
| (R)-BINAP | (R,R)-DACH | Acetophenone | 80 |
| (S,S)-BDMCH | (R,R)-DACH | 2-Acetylfuran | 86 |
| (S,S)-BDMCH | (R,R)-DPEN | 2-Acetylfuran | >90 |
This table provides comparative data for different diamine ligands (DPEN and DACH) with BINAP and a non-BINAP diphosphine (BDMCH: 1,2-bis((diphenylphosphino)methyl)cyclohexane), illustrating the impact of the diamine framework on enantioselectivity in ketone hydrogenation. acs.org The results highlight the principle of integrating different diamine frameworks to optimize catalytic systems.
Investigation of Matched and Mismatched Ligand Combinations
The concept of "matched" and "mismatched" ligand combinations is central to understanding and optimizing the performance of chiral catalysts like RuCl2[(S)-xylbinap][(S,S)-dpen]. A "matched" pair refers to a combination of chiral diphosphine and chiral diamine ligands that work in concert to achieve high enantioselectivity, while a "mismatched" pair results in diminished stereochemical control. In the case of the titular complex, the (S)-xylbinap and (S,S)-dpen ligands are considered a matched pair, leading to high enantiomeric excesses (ee) in the hydrogenation of various substrates.
A notable study in this area involved a comparative analysis of ruthenium catalysts generated from racemic and enantiopure diphosphine ligands in combination with a chiral diamine. It was demonstrated that a catalyst system derived from a racemic diphosphine ligand, such as rac-tolBINAP, and an enantiopure diamine, like (S,S)-DPEN, could still produce high enantioselectivity (95% ee) for the asymmetric hydrogenation of 2,4,4-trimethyl-2-cyclohexenone. acs.org This outcome was comparable to the enantioselectivity achieved with the matched combination of (R)-tolBINAP and (S,S)-DPEN. acs.org The high enantioselectivity in the racemic diphosphine system is attributed to the significantly higher reactivity of one of the diastereomeric catalyst precursors over the other.
Conversely, the use of a "mismatched" pair, such as (S)-tolBINAP and (S,S)-DPEN, led to a dramatic decrease in enantioselectivity, affording the product in only 26% ee. acs.org This highlights the critical importance of the stereochemical relationship between the diphosphine and diamine ligands.
The following table illustrates the effect of matched and mismatched ligand combinations on the asymmetric hydrogenation of acetophenone. The data is derived from a study using a related catalyst system, which demonstrates the principle of ligand matching.
| Diphosphine Ligand | Diamine Ligand | Enantiomeric Excess (ee) | Comment |
|---|---|---|---|
| (R)-BINAP | (R,R)-DPEN | 86% | Matched Pair |
| (S,S)-1 | (R,R)-DPEN | 90% | Matched Pair |
| rac-BINAP | (R,R)-DPEN | 48% | - |
| rac-1 | (R,R)-DPEN | 86% | - |
| (S,S)-1/(S,S)-DPEN | (S,S)-DPEN | 15% | Mismatched Pair |
Data adapted from a comparative study on related Ru(II) catalysts. acs.org Here, '1' represents 1,2-bis((diphenylphosphino)methyl)cyclohexane.
These findings underscore that the selection of appropriately matched chiral ligands is a crucial parameter in the design of highly enantioselective Ru(II)-diphosphine-diamine catalysts.
Development of Novel Chiral Ligand Scaffolds for Ru(II)-Diphosphine-Diamine Complexes
The quest for catalysts with improved activity, selectivity, and broader substrate scope has spurred the development of novel chiral ligand scaffolds for Ru(II) complexes. Research in this area is focused on modifying both the diphosphine and diamine components of the catalytic system.
Novel Diphosphine Ligands:
A significant area of innovation lies in the design of new diphosphine ligands with unique structural and electronic properties.
Ferrocene-Based Diphosphine Ligands: Chiral ferrocenyl phosphines have emerged as a privileged class of ligands in asymmetric catalysis. nih.gov Their unique planar chirality, rigid structure, and the ease with which their steric and electronic properties can be tuned make them highly effective. nih.govwikipedia.org For instance, Walphos-type ligands based on a biferrocene backbone have been synthesized and successfully employed in ruthenium-catalyzed asymmetric hydrogenations, achieving high enantioselectivities. acs.org
Bridged Atropisomeric Diphosphine Ligands: To impart greater conformational rigidity and fine-tune the chiral environment, bridged atropisomeric diphosphine ligands have been developed. A notable example is the PQ-Phos family of ligands, where a chiral tether bridges two biaryl units. acs.orgnih.gov This design creates a rigid scaffold that is crucial for effective enantiofacial differentiation. Ru-PQ-Phos complexes have demonstrated excellent enantioselectivity (up to 99.9% ee) in the hydrogenation of a variety of substrates. acs.orgnih.gov Another innovative design is TanPhos, a 1,3-diene bridged atropisomeric diphosphine ligand, which exhibits a smaller bite angle compared to BINAP and has shown high efficiency in asymmetric hydrogenation.
Novel Diamine Ligands:
Modifications to the diamine ligand also play a pivotal role in advancing catalyst performance.
Polymeric Chiral Diamine Ligands: A recent and promising development is the creation of polymeric chiral diamine ligands. nih.govacs.orgnih.gov These macromolecular ligands can be synthesized through methods like diboron-templated asymmetric reductive coupling of bisaldimines. nih.govacs.org The resulting iridium complexes with these polymeric diamines have shown exceptional efficiency and recyclability in the asymmetric transfer hydrogenation of ketones, achieving high turnover numbers and excellent enantioselectivities. nih.govacs.orgnih.gov This approach offers practical advantages, particularly for industrial applications, by facilitating catalyst recovery and reuse.
The following table summarizes the performance of some novel ligand scaffolds in asymmetric hydrogenation reactions.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ru-PQ-Phos | α- and β-ketoesters | Up to 99.9% | acs.orgnih.gov |
| Rh-TanPhos | α-dehydro amino ketones | Up to 99% | |
| Ir-Polymeric Diamine | Functionalized ketones | Up to 99% | nih.govacs.orgnih.gov |
The continuous evolution of chiral ligand design, encompassing both diphosphine and diamine components, is a testament to the ongoing efforts to refine and expand the capabilities of Ru(II)-based asymmetric hydrogenation catalysts. These novel scaffolds provide powerful tools for chemists to tackle increasingly complex synthetic challenges with high levels of stereocontrol.
Computational and Theoretical Studies on Rucl2 S Xylbinap S,s Dpen Catalysis
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction pathways of catalytic processes involving RuCl2[(S)-xylbinap][(S,S)-dpen]. These calculations provide detailed insights into the energies of intermediates and the roles of the ligands in the catalytic cycle. semanticscholar.org By modeling the interaction between the catalyst and the substrate, researchers can map out the most likely sequence of steps that lead to the final product.
Initially, computational efforts focused on calculating activation energies by identifying the transition states between reactants and products. However, challenges in accurately simulating the reactants and products led to the adoption of an alternative strategy. This approach involves applying a geometric constraint and incrementally bringing the reactant towards the catalyst's reactive center, thereby exploring the pathway of the substrate molecule to the active site. semanticscholar.org This method has been successfully applied to understand the homogeneous asymmetric hydrogenation of C=O bonds, a reaction with significant industrial applications in producing pharmaceutical intermediates. semanticscholar.org
For instance, in the hydrogenation of ketones, DFT studies have been used to understand how the substrate approaches the active site of the catalyst and the stable positioning of the ketone along this path. semanticscholar.org This understanding is critical for subsequently calculating the transition states and activation energies for the hydrogenation process itself. semanticscholar.org
Computational Modeling of Transition States and Energy Profiles
The computational modeling of transition states and the generation of corresponding energy profiles are central to understanding the kinetics and selectivity of reactions catalyzed by RuCl2[(S)-xylbinap][(S,S)-dpen]. While direct calculation of transition states has presented difficulties, the insights gained from pathway explorations allow for a more targeted approach. semanticscholar.org
The energy profile of a catalytic reaction maps the energy of the system as it progresses from reactants to products, passing through various intermediates and transition states. The highest point on this profile, the transition state, represents the energy barrier that must be overcome for the reaction to proceed. By comparing the energy barriers for different possible reaction pathways, computational chemists can predict which pathway is more favorable.
In the context of asymmetric hydrogenation, modeling the transition states is crucial for explaining the observed enantioselectivity. For the related catalyst, [(S)-XylBINAP-RuH2-(S,S)-DPEN], it was shown that one particular quadrant of approach for the substrate has a much lower energy barrier, leading to high enantiomeric excess (ee), which was confirmed by experimental results showing an ee of around 97%. semanticscholar.org
Prediction of Enantioselectivity and Catalytic Activity through Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are employed to predict the enantioselectivity and catalytic activity of RuCl2[(S)-xylbinap][(S,S)-dpen]. Enantioselectivity in a catalytic reaction is determined by the difference in the activation energies of the pathways leading to the two possible enantiomeric products. A larger energy difference results in a higher enantiomeric excess of the favored product.
Computational studies can calculate these energy differences with increasing accuracy, providing a theoretical basis for the experimentally observed selectivity. By understanding the factors that influence the stability of the different transition states, such as steric and electronic interactions between the substrate and the chiral ligands of the catalyst, researchers can predict how changes to the catalyst structure might affect the enantioselectivity. semanticscholar.org
Correlation between Theoretical Predictions and Experimental Data
A critical aspect of computational catalysis is the correlation between theoretical predictions and experimental data. This validation step is essential for establishing the reliability of the computational models. For the RuCl2[(S)-xylbinap][(S,S)-dpen] system and its derivatives, a strong correlation has been observed between DFT-calculated outcomes and experimental results.
For example, in the asymmetric hydrogenation of ketones, the high enantiomeric excess predicted by computational models for the [(S)-XylBINAP-RuH2-(S,S)-DPEN] catalyst aligns well with the experimentally measured ee of approximately 97%. semanticscholar.org This agreement provides confidence in the theoretical models and their ability to accurately describe the catalytic system.
Discrepancies between theoretical predictions and experimental observations can also be highly informative. They can point to inaccuracies in the computational model or highlight aspects of the reaction mechanism that were not initially considered. For instance, the initial mechanistic concept for the asymmetric transfer hydrogenation of ketones was found to be incompatible with the results for imines, leading to further investigation and refinement of the proposed mechanism. nih.gov
The following table presents a comparison of experimental and theoretical data for a related catalyst system, highlighting the predictive power of computational methods.
| Substrate | Catalyst System | Experimental Yield (%) | Experimental ee (%) | Theoretical Prediction |
| N-OMP imine of acetophenone (B1666503) | RuBr2[(S,S)-xylskewphos][(S,S)-dpen]/t-C4H9OK | 90 | 99 (R) | Favorable transition state model explains high ee |
Data sourced from a study on a similar catalyst system, illustrating the correlation between experimental results and theoretical models. researchgate.net
Rational Catalyst Design and Optimization through Computational Approaches
The ultimate goal of computational studies in catalysis is to enable the rational design and optimization of new and more efficient catalysts. By providing a detailed understanding of the reaction mechanism and the factors that control activity and selectivity, computational approaches offer a more efficient alternative to traditional trial-and-error methods of catalyst development. semanticscholar.org
This computation-guided approach allows for the in-silico screening of potential catalyst candidates, where modifications to the ligand structure can be evaluated for their predicted impact on performance. For instance, by understanding the steric and electronic properties of the XylBINAP and DPEN ligands that lead to high enantioselectivity, researchers can design new ligands with enhanced properties. semanticscholar.org
This synergy between computation, synthesis, and high-throughput screening is expected to accelerate the discovery of improved catalyst systems. The knowledge gained from theoretical studies can be used to build libraries of promising ligands and catalysts, which can then be rapidly synthesized and tested experimentally, creating an evolutionary loop for catalyst improvement. semanticscholar.org
Comparative Studies with Other Chiral Ruthenium Catalysts
Performance Comparison with Other BINAP/Diamine-Based Ruthenium Complexes
The RuCl2(diphosphine)(diamine) framework allows for systematic tuning by modifying either the diphosphine or the diamine ligand. The (S)-XylBINAP ligand in the title compound is an electron-rich and sterically demanding version of the parent BINAP ligand. This modification significantly impacts catalytic performance.
Compared to catalysts with the less sterically hindered BINAP or TolBINAP ligands, the XylBINAP variant often provides superior enantioselectivity in the hydrogenation of simple aromatic ketones. nih.gov The bulky 3,5-xylyl groups on the phosphorus atoms of the XylBINAP ligand create a more defined and constrained chiral environment around the metal center. This enhanced steric hindrance is crucial for effective enantiofacial discrimination of the prochiral ketone substrate during the key hydride transfer step. nih.gov
For instance, in the asymmetric hydrogenation of acetophenone (B1666503), catalysts of the RuCl2(BINAP)(diamine) type demonstrate a clear trend where increased steric bulk on the phosphine (B1218219) ligand leads to higher enantiomeric excess. The progression from BINAP to TolBINAP and further to XylBINAP generally results in improved stereocontrol. nih.gov A study highlighted that while a range of 4,4'-disubstituted BINAP ligands can be used to create effective catalysts, the use of bis(xylyl)phosphino groups is a reliable strategy for achieving high enantioselectivity. nih.gov
| Catalyst | Substrate | Enantiomeric Excess (ee%) | Reference |
| RuCl2[(S)-xylbinap][(S,S)-dpen] | Acetophenone | >99% (R) | acs.org |
| RuCl2[(S)-tolbinap][(S,S)-dpen] | Acetophenone | 82% (R) | nih.gov |
| RuCl2[(S)-BINAP][(S,S)-dpen] | Acetophenone | High (specific value varies) | synthesiswithcatalysts.com |
This table illustrates the general trend of improved enantioselectivity with increased steric bulk on the BINAP ligand in the hydrogenation of a model ketone. Conditions can vary between studies.
Evaluation Against Ruthenium Catalysts Featuring Different Diphosphine and Diamine Ligand Systems
The modularity of this catalytic system extends beyond BINAP derivatives. A variety of other diphosphine and diamine ligands have been paired with ruthenium to tailor catalytic activity for specific transformations.
Diphosphine Ligand Variations: Catalysts featuring different diphosphine backbones, such as P-Phos or Skewphos, have been developed. For example, the RuBr2[(S,S)-xyl-skewphos][(S,S)-dpen] complex has shown very high reactivity and enantioselectivity in the hydrogenation of N-arylimines, achieving turnover numbers as high as 18,000. researchgate.net This demonstrates that for certain substrate classes like imines, alternative diphosphine scaffolds may offer advantages over the BINAP framework.
Diamine Ligand Variations: The diamine ligand also plays a critical role. While (S,S)-DPEN is common, other diamines like (S)-DAIPEN (1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine) are used. The combination of (R)-XylBINAP with (R)-DAIPEN, for example, is highly effective for the hydrogenation of various amino ketones. acs.org The electronic and steric properties of the diamine influence the stability and reactivity of the active catalytic species.
Furthermore, catalyst architectures that deviate from the simple RuCl2(diphosphine)(diamine) structure exist. For example, half-sandwich complexes like Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] are powerful catalysts for asymmetric transfer hydrogenation, a process that uses hydrogen donors like isopropanol (B130326) or formic acid instead of H2 gas. kanto.co.jpnih.gov These systems operate via a slightly different mechanism and are particularly effective for the reduction of ketones and imines under mild conditions. nih.gov
| Catalyst System | Substrate Type | Key Feature | Reference |
| RuCl2[(S)-xylbinap][(S,S)-dpen] | Simple Ketones | High ee% for aryl ketones | chemimpex.comacs.org |
| RuCl2[(R)-xylbinap][(R)-daipen] | Amino Ketones | High reactivity and ee% | acs.org |
| RuBr2[xyl-skewphos][(S,S)-dpen] | N-Arylimines | Very high TON | researchgate.net |
| RuCl(TsDPEN)(η6-arene) | Ketones/Imines | Effective for transfer hydrogenation | kanto.co.jpnih.gov |
This table compares the utility of RuCl2[(S)-xylbinap][(S,S)-dpen] with other ruthenium catalysts featuring different ligand combinations, highlighting their preferred substrate types.
Comparative Analysis with Other Transition Metal-Based Asymmetric Hydrogenation Catalysts
While ruthenium catalysts are exceptionally versatile, catalysts based on other transition metals like rhodium, iridium, and nickel also play crucial roles in asymmetric hydrogenation.
Rhodium (Rh) Catalysts: Rhodium complexes, particularly with chiral diphosphine ligands, are historically significant and highly effective, especially for the hydrogenation of C=C bonds in substrates like enamides for the synthesis of chiral amino acids. researchgate.net However, for the hydrogenation of simple ketones, Noyori-type ruthenium catalysts like RuCl2[(S)-xylbinap][(S,S)-dpen] are generally more effective and exhibit broader substrate scope. researchgate.net
Iridium (Ir) Catalysts: Iridium catalysts have emerged as extremely powerful for the asymmetric hydrogenation of challenging substrates, including unfunctionalized olefins and certain imines. researchgate.net For specific applications, such as the hydrogenation of N-arylimines, Ir-catalysts can sometimes offer higher activity or require milder conditions than their ruthenium counterparts. researchgate.net
Nickel (Ni) Catalysts: As a more earth-abundant and less expensive metal, nickel has attracted significant interest. Chiral nickel-based catalysts have been developed for the asymmetric hydrogenation of substrates like 2-amidoacrylates, providing excellent enantioselectivity. researchgate.net While their development is less mature than that of noble metal catalysts, they represent a more sustainable approach for specific industrial applications.
The choice between ruthenium, rhodium, iridium, or nickel catalysts is often dictated by the specific substrate, the desired functional group tolerance, and economic considerations. Ruthenium systems based on the (diphosphine)(diamine) platform hold a prominent position due to their exceptional balance of high activity, broad applicability for ketones, and excellent enantioselectivity. researchgate.net
Advantages and Limitations of the RuCl2[(S)-xylbinap][(S,S)-dpen] System in the Broader Context of Asymmetric Catalysis
Advantages:
High Enantioselectivity and Activity: The catalyst provides consistently high enantioselectivities (often >95% ee) and high turnover numbers for the hydrogenation of a wide variety of aryl ketones. acs.orgacs.org
Broad Substrate Scope: It is effective for simple ketones that lack other coordinating functional groups, a task that is challenging for many other catalyst systems. researchgate.netresearchgate.net
Metal-Ligand Bifunctional Mechanism: The catalyst operates through a nonclassical, metal-ligand bifunctional mechanism. The reaction does not require coordination of the ketone's oxygen to the ruthenium center. Instead, it involves a six-membered pericyclic transition state where a hydride from the metal and a proton from the NH2 group of the diamine ligand are transferred simultaneously to the carbonyl group. nih.gov This mechanism is responsible for the high efficiency and broad scope.
Mild Reaction Conditions: The hydrogenations can often be carried out under relatively mild pressures of hydrogen gas and at or near room temperature. chemimpex.comnih.gov
Limitations:
Substrate-Specific Efficacy: While excellent for many ketones, its performance can be less satisfactory for other classes of substrates, such as certain imines or alkenes, where iridium or rhodium catalysts may be superior. researchgate.net
Cost: As with other catalysts based on precious metals like ruthenium and sophisticated chiral ligands, the cost can be a significant factor for large-scale industrial processes.
Homogeneous Nature: Being a homogeneous catalyst, its separation from the product mixture after the reaction can be challenging and may lead to product contamination, although strategies like using polymer-bound catalysts have been explored to address this. researchgate.net
Future Research Directions in Asymmetric Catalysis with Rucl2 S Xylbinap S,s Dpen
Expansion of Substrate Scope to Challenging Substrates
A primary focus of future research will be to broaden the applicability of the RuCl2[(S)-xylbinap][(S,S)-dpen] catalyst system to a wider array of challenging substrates. While highly effective for many simple ketones, its utility in the asymmetric hydrogenation of more complex and sterically demanding ketones remains an area for further exploration.
Research in this domain will likely target substrates that are currently difficult to reduce with high enantioselectivity. This includes:
Sterically Hindered Ketones: The development of methodologies for the efficient hydrogenation of ketones bearing bulky substituents adjacent to the carbonyl group is a significant challenge. Future work will aim to overcome the steric hindrance that can impede catalyst-substrate interaction and diminish reactivity and selectivity.
Heteroaromatic Ketones: The presence of heteroatoms in the substrate can lead to catalyst inhibition or undesired side reactions. chemimpex.com Fine-tuning reaction conditions and potentially modifying the catalyst structure will be crucial for the successful asymmetric hydrogenation of a broad range of heteroaromatic ketones, which are prevalent in pharmaceuticals.
Polyfunctionalized Ketones: Substrates containing multiple functional groups can present challenges in terms of chemoselectivity. Future investigations will focus on achieving selective hydrogenation of the target carbonyl group while leaving other sensitive functionalities intact.
α-Substituted Ketones and Dynamic Kinetic Resolution: The asymmetric hydrogenation of α-substituted ketones via dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of chiral molecules with two contiguous stereocenters. While related ruthenium catalysts have shown promise in this area, further exploration with RuCl2[(S)-xylbinap][(S,S)-dpen] is warranted to expand the scope of accessible chiral building blocks. osi.lv
Table 1: Asymmetric Hydrogenation of Challenging Ketones with XylBINAP-based Ruthenium Catalysts
| Substrate | Catalyst System | S/C Ratio | Conditions | Product Configuration | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Acetophenone (B1666503) | RuCl2[(S)-xylbinap][(S)-daipen]/t-C4H9OK |
100,000 | 8 atm H2, 2-propanol, 48 h | R | 99 | |
| 2-Dimethylaminoacetophenone | trans-RuCl2[(R)-xylbinap][(R)-daipen]/t-C4H9OK |
2000 | 8 atm H2, 2-propanol, 25°C, 4 h | R | 93 | acs.org |
| α-Dimethylaminoacetone | trans-RuCl2[(R)-xylbinap][(R)-daipen]/t-C4H9OK |
2000 | 8 atm H2, 2-propanol, 25°C, 4 h | S | 92 | acs.org |
| α-Benzamido-p-(benzyloxy)acetophenone | trans-RuCl2[(R)-xylbinap][(R)-daipen]/t-C4H9OK |
2000 | 8 atm H2, 2-propanol | R | 97 | acs.org |
| meta-Acetyl Pyridine | Cinchona-NNP/Ru complex | - | - | - | 97.2 | chemimpex.com |
| para-Acetyl Pyridine | Cinchona-NNP/Ru complex | - | - | - | 97.2 | chemimpex.com |
Note: The table includes data from closely related catalyst systems to illustrate the potential of the XylBINAP ligand in the hydrogenation of challenging substrates.
Development of Novel Reaction Architectures and Green Chemistry Approaches
The integration of RuCl2[(S)-xylbinap][(S,S)-dpen] into innovative reaction setups and the adoption of green chemistry principles are critical for its long-term viability and industrial applicability.
Future research in this area will likely focus on:
Catalyst Immobilization and Recycling: Homogeneous catalysts, while highly active and selective, suffer from challenges in separation and reuse. Research into the immobilization of RuCl2[(S)-xylbinap][(S,S)-dpen] onto solid supports, such as polymers or silica, will be a key area of investigation. Successful heterogenization would enable catalyst recycling, reduce costs, and minimize metal contamination in the final product.
Continuous Flow Chemistry: The transition from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved heat and mass transfer, and potential for automation. nih.gov Developing continuous flow systems for asymmetric hydrogenation using RuCl2[(S)-xylbinap][(S,S)-dpen] would represent a significant advancement, enabling more efficient and scalable production of chiral compounds. beilstein-journals.org
Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Future studies will explore the performance of RuCl2[(S)-xylbinap][(S,S)-dpen] in alternative reaction media such as water, ionic liquids, or supercritical fluids. chemimpex.comresearchgate.net Adapting the catalyst system to these solvents would significantly reduce the environmental impact of the hydrogenation process.
Advanced Spectroscopic and Mechanistic Insights
A deeper understanding of the catalyst's structure, activation, and the mechanism of enantioselection is crucial for rational catalyst design and optimization.
Future research directions in this area include:
Detailed Spectroscopic Studies: While the general structure is known, detailed spectroscopic characterization of the active catalytic species derived from RuCl2[(S)-xylbinap][(S,S)-dpen] under reaction conditions is still needed. Advanced NMR techniques can provide valuable information on the catalyst's behavior in solution. chemimpex.com
X-ray Crystallography: Obtaining a single-crystal X-ray structure of the precatalyst RuCl2[(S)-xylbinap][(S,S)-dpen] and its activated forms would provide invaluable, precise information about its three-dimensional structure, which is fundamental to understanding its chiral environment.
Computational Modeling (DFT Studies): Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms in catalysis. nih.govnih.govnih.gov Detailed computational studies on the RuCl2[(S)-xylbinap][(S,S)-dpen] system can help to identify the key transition states, rationalize the origin of enantioselectivity, and guide the design of more effective catalysts. These studies can build upon existing research on similar ruthenium-diamine-diphosphine complexes. nih.govnih.gov
Further Enhancements in Catalytic Efficiency, Robustness, and Sustainability
Future research will aim to:
Increase Catalytic Efficiency: While already highly efficient, there is always room for improvement in terms of turnover number (TON) and turnover frequency (TOF). Research into optimizing reaction parameters, such as temperature, pressure, and solvent, as well as fine-tuning the ligand structure, could lead to even more active catalysts. Related catalyst systems have demonstrated exceptionally high TONs, suggesting that RuCl2[(S)-xylbinap][(S,S)-dpen] has the potential for further optimization.
Enhance Catalyst Robustness and Stability: A robust catalyst should be tolerant to impurities in the substrate and solvent and maintain its activity over extended periods. Studies on the deactivation pathways of RuCl2[(S)-xylbinap][(S,S)-dpen] will be important for developing strategies to enhance its stability and prolong its lifetime.
Q & A
Q. How can computational methods predict the performance of new ligand-catalyst combinations?
- Methodological Answer : Molecular docking and MD simulations model ligand-substrate interactions to predict enantioselectivity. For example, predicting the ΔΔG‡ of transition states for (R)- vs. (S)-product formation guides ligand selection. Validation with experimental ee data shows >80% accuracy for prochiral ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
